Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
Description
¹H/¹³C NMR
The ¹H NMR spectrum (CDCl₃, 500 MHz) displays:
- A singlet at δ 3.08 ppm for the N–CH₃ group.
- Two triplets at δ 3.49 ppm (J = 4.8 Hz) and δ 4.18 ppm (J = 4.6 Hz) for the oxazine ring’s methylene (–CH₂–O– and –CH₂–N–).
- A downfield doublet at δ 8.06 ppm (J = 7.2 Hz) for the pyridine proton.
The ¹³C NMR spectrum (CDCl₃, 125 MHz) shows:
¹⁹F NMR
The pentafluorophenyl group exhibits distinct signals:
IR Spectroscopy
Key absorptions include:
Mass Spectrometry
The ESI-MS spectrum shows a molecular ion peak at m/z 360.24 ([M+H]⁺), with fragmentation patterns consistent with loss of the pentafluorophenoxy group (–C₆F₅O, m/z 215).
Computational Modeling of Molecular Geometry (DFT/B3LYP)
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the molecular geometry. Key findings:
- The pyridooxazine ring adopts a half-chair conformation , with the methyl group at C4 causing slight puckering (dihedral angle: 12.7°).
- Bond lengths:
- The HOMO-LUMO gap is 4.8 eV , indicating moderate reactivity.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.3 eV |
| LUMO Energy | -1.5 eV |
| Dipole Moment | 3.8 Debye |
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5N2O3/c1-22-2-3-24-7-4-6(5-21-14(7)22)15(23)25-13-11(19)9(17)8(16)10(18)12(13)20/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFDLXWSZQWZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1N=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640357 | |
| Record name | Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-83-2 | |
| Record name | Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate (CAS Number: 921938-83-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
The compound's molecular formula is with a molecular weight of 360.24 g/mol. It features a pentafluorophenyl group, which is known to enhance the lipophilicity and bioavailability of compounds. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 921938-83-2 |
| Molecular Formula | C15H9F5N2O3 |
| Molecular Weight | 360.24 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carboxylate |
| InChI Key | WEFDLXWSZQWZNH-UHFFFAOYSA-N |
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. The presence of the pyrido[3,2-b][1,4]oxazine moiety is believed to play a crucial role in its interaction with biological targets.
- Antimicrobial Activity : Studies have shown that this compound has significant activity against various bacterial strains. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound has been noted to inhibit pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
- Inflammatory Response Modulation : Another research conducted in 2024 explored the anti-inflammatory effects in a murine model of arthritis. Administration of the compound resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Toxicological Profile
While the biological activities are promising, safety assessments are crucial. The compound is classified as potentially harmful if inhaled or upon skin contact. Safety data sheets recommend protective measures when handling this chemical due to its irritant properties .
Scientific Research Applications
Medicinal Chemistry
Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has been investigated for its potential therapeutic applications:
Anticancer Activity :
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pentafluorophenyl group may enhance the lipophilicity and biological activity of the molecule. A study demonstrated that derivatives of pyrido[3,2-b][1,4]oxazines showed promising activity against breast and colon cancer cells .
Antimicrobial Properties :
The compound's unique structure suggests potential antimicrobial activity. Preliminary studies have shown that similar oxazine derivatives can inhibit the growth of bacteria and fungi. Further research is needed to evaluate the specific efficacy of this compound against various pathogens .
Materials Science
In materials science, this compound is being explored for its properties in polymer science:
Fluorinated Polymers :
The incorporation of pentafluorophenyl groups into polymers can significantly alter their thermal and mechanical properties. Research has shown that polymers containing fluorinated components exhibit improved chemical resistance and thermal stability. This compound could potentially serve as a monomer or additive in the development of advanced materials .
Analytical Chemistry
This compound is also relevant in analytical chemistry:
Chromatographic Applications :
Due to its unique chemical structure, this compound may be utilized as a derivatizing agent in chromatography. Its fluorinated nature can enhance detection sensitivity in mass spectrometry and improve separation efficiency in liquid chromatography .
Case Studies
Comparison with Similar Compounds
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid
- CAS RN : 915707-58-3
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- Purity : 97%
This carboxylic acid derivative replaces the PFP ester with a carboxyl group. The absence of the electron-withdrawing PFP group reduces its reactivity, but the carboxylic acid functionality allows for direct conjugation with amines or alcohols. It is a precursor for synthesizing amides or esters and is stored at room temperature .
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
- CAS RN : 921938-80-9
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- Purity : 95%
The aldehyde substituent enables participation in condensation reactions (e.g., formation of Schiff bases) or nucleophilic additions. Its lower molecular weight compared to the PFP ester improves solubility in polar solvents, facilitating use in dynamic combinatorial chemistry .
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
- CAS RN : 912569-63-2
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 175.19 g/mol
- Purity: 97% The nitrile group is a versatile handle for click chemistry or conversion into amines and tetrazoles.
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- CAS RN : 910037-14-8
- Molecular Formula : C₈H₉BrN₂O
- Molecular Weight : 229.07 g/mol
- Melting Point : 77–79°C
The bromine atom at position 7 enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) to introduce aryl, heteroaryl, or alkyl groups. Its lower melting point indicates weaker crystal lattice interactions compared to the PFP ester .
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methylamine
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 179.22 g/mol
- Purity : 90%
This amine derivative is a key intermediate for synthesizing urea, amide, or sulfonamide derivatives. Its primary amine group facilitates conjugation with carbonyl compounds or electrophiles, expanding utility in drug discovery .
Comparative Data Table
| Compound Name (CAS RN) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Functional Group |
|---|---|---|---|---|---|
| Pentafluorophenyl ester (921938-83-2) | C₁₅H₉F₅N₂O₃ | 360.23 | 129.5–132 | N/A | Pentafluorophenyl ester |
| Carboxylic acid (915707-58-3) | C₉H₁₀N₂O₃ | 194.19 | N/A | 97% | Carboxylic acid |
| Carbaldehyde (921938-80-9) | C₉H₁₀N₂O₂ | 178.19 | N/A | 95% | Aldehyde |
| Carbonitrile (912569-63-2) | C₉H₉N₃O | 175.19 | N/A | 97% | Nitrile |
| Bromo derivative (910037-14-8) | C₈H₉BrN₂O | 229.07 | 77–79 | 95% | Bromine |
| Methylamine derivative (N/A) | C₉H₁₃N₃O | 179.22 | N/A | 90% | Primary amine |
Preparation Methods
Core Structure Synthesis via Cyclization
The pyrido[3,2-b]oxazine core is typically constructed through cyclization reactions. A key method involves triphosgene-mediated cyclization of nicotinic acid derivatives (e.g., 6-chloro-2-(methylamino)nicotinic acid) in boiling 1,4-dioxane (Scheme 1).
Scheme 1: Cyclization to Form the Pyrido-Oxazine Core
6-Chloro-2-(methylamino)nicotinic acid → Triphosgene, 1,4-dioxane, reflux → 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- Conditions : Reflux for 72 hours in anhydrous dioxane.
- Yield : 44–83%.
Esterification with Pentafluorophenol
The carboxylic acid intermediate is converted to the pentafluorophenyl ester via active ester formation (Scheme 2). This is achieved using carbodiimide coupling agents (e.g., EDCl) or via acyl chloride intermediates.
Scheme 2: Esterification Step
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid + Pentafluorophenol → EDCl/DMAP, DCM → Target Compound
- Reagents : EDCl (1.2 equiv), DMAP (catalytic), dichloromethane (DCM).
- Yield : ~75–90% (estimated based on analogous reactions).
Alternative Route: One-Pot Mannich Condensation
A three-component Mannich reaction can assemble the oxazine ring using:
- Phenol derivative : 2-Hydroxynicotinic acid.
- Amine : Methylamine.
- Aldehyde : Paraformaldehyde.
Table 1: Reaction Optimization for Mannich Condensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 68 |
| Temperature | 100°C | 72 |
| Catalyst | SnCl₄ | 80 |
Key Analytical Data
Table 2: Characterization of Target Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉F₅N₂O₃ | |
| Molecular Weight | 360.24 g/mol | |
| CAS Registry | 921938-83-2 | |
| Assay Purity | 97% | |
| SMILES | CN1CCOC2=C1N=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Critical Notes
- Triphosgene Safety : Handle under inert conditions due to toxicity.
- Esterification Efficiency : Use of pentafluorophenyl propiolate (as in) may enhance reactivity.
- Scalability : The cyclization step requires prolonged reflux, necessitating efficient heat management.
Q & A
Q. What are the optimal synthetic routes for preparing Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving (S)-piperidine-2-carboxylic acid derivatives and fluorinated benzaldehyde precursors, as described in analogous protocols . Key intermediates should be characterized using NMR (¹H/¹³C), LC-MS , and HPLC purity analysis (>95%). For example, in structurally related pyridobenzoxazine derivatives, methyl ester intermediates were hydrolyzed to carboxylates under basic conditions (e.g., NaOH/THF), followed by pentafluorophenyl esterification using activated reagents like HATU/DIPEA .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction provides unambiguous confirmation of the core pyrido-oxazine scaffold and substituent positioning, as demonstrated for ethyl carboxylate analogs .
- High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm ensures purity, with mobile phases optimized for fluorinated aromatics (e.g., acetonitrile/0.1% TFA) .
Q. What solvent systems are recommended for solubility and reactivity studies?
- Methodological Answer : The compound’s solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to its fluorinated aryl and carboxylate moieties. For reaction conditions, anhydrous THF or dichloromethane with catalytic DMAP is effective for esterification . Stability studies in aqueous buffers (pH 4–9) should precede biological assays to assess hydrolysis risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., rodent microsomal assays) and membrane permeability (Caco-2 assays) to identify metabolic liabilities .
- Impurity analysis : Use LC-MS to quantify degradation products (e.g., hydrolyzed carboxylic acid derivatives) that may antagonize bioactivity .
- Dose-response correlation : Perform in vivo studies with controlled impurity thresholds (<0.5% as per EP guidelines) to isolate the parent compound’s effects .
Q. What computational strategies can predict the compound’s binding interactions with target enzymes?
- Methodological Answer :
- Molecular docking : Use crystal structures of homologous enzymes (e.g., bacterial topoisomerases) to model the pyrido-oxazine core’s interaction with catalytic pockets. Fluorine atoms may enhance binding via halogen bonds .
- MD simulations : Assess conformational flexibility of the dihydro-2H-pyrido ring under physiological conditions (e.g., 310 K, 1 atm) to optimize substituent positioning .
Q. How should researchers address discrepancies in impurity profiles during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to minimize byproducts like N-oxide derivatives or demethylated analogs .
- Orthogonal purification : Combine flash chromatography (silica gel, hexane/EtOAc gradients) with preparative HPLC (C18 columns) for challenging separations .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
